molecular formula C13H16O3 B2655707 2-[1-(2-Methoxyphenyl)cyclobutyl]acetic acid CAS No. 1532841-28-3

2-[1-(2-Methoxyphenyl)cyclobutyl]acetic acid

Cat. No.: B2655707
CAS No.: 1532841-28-3
M. Wt: 220.268
InChI Key: BLLMIRJLCUEJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2-Methoxyphenyl)cyclobutyl]acetic acid (C₁₃H₁₆O₃, molecular weight 220.27 g/mol) is a cyclobutane-containing carboxylic acid derivative featuring a 2-methoxyphenyl substituent. The methoxy group at the ortho position on the phenyl ring contributes to electronic effects (electron-donating), while the cyclobutyl ring introduces steric rigidity and conformational constraints.

Properties

IUPAC Name

2-[1-(2-methoxyphenyl)cyclobutyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-16-11-6-3-2-5-10(11)13(7-4-8-13)9-12(14)15/h2-3,5-6H,4,7-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLMIRJLCUEJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Methoxyphenyl)cyclobutyl]acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 2-methoxyphenylacetic acid with cyclobutanone under acidic or basic conditions to form the cyclobutyl ring . The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Methoxyphenyl)cyclobutyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[1-(2-Methoxyphenyl)cyclobutyl]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[1-(2-Methoxyphenyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

{1-[2-(Trifluoromethyl)phenyl]cyclobutyl}acetic Acid
  • Molecular Formula : C₁₃H₁₃F₃O₂
  • Molecular Weight : 258.24 g/mol
  • Key Differences :
    • The trifluoromethyl (CF₃) group replaces the methoxy (OCH₃) group.
    • CF₃ is strongly electron-withdrawing, lowering the pKa of the acetic acid moiety compared to the methoxy-substituted analog.
    • Increased lipophilicity due to the CF₃ group may enhance membrane permeability but reduce water solubility .
2-(2-Methoxyphenyl)acetic Acid
  • Molecular Formula : C₉H₁₀O₃
  • Molecular Weight : 166.18 g/mol
  • Key Differences: Lacks the cyclobutyl ring, resulting in a more flexible structure. Direct attachment of the acetic acid group to the phenyl ring reduces steric hindrance. Crystallographic studies reveal planar geometry, contrasting with the non-planar cyclobutyl-containing analog .

Variations in Cycloalkane Ring Size

2-[1-(2-Methoxyphenyl)cyclopropyl]acetic Acid
  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.24 g/mol
  • Key Differences :
    • Cyclopropane ring introduces higher angle strain compared to cyclobutane.
    • Smaller ring size may increase reactivity and alter binding interactions in biological systems.
    • Similar methoxy substitution but distinct conformational preferences .
2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid
  • Molecular Formula : C₇H₁₀O₂S
  • Molecular Weight : 158.22 g/mol
  • Key Differences: Mercaptomethyl (-CH₂SH) group replaces the methoxyphenyl moiety. Thiol functionality enables disulfide bond formation, absent in the target compound.

Functional Group Modifications

2-[1-(Aminomethyl)cyclobutyl]acetic Acid Hydrochloride
  • Molecular Formula: C₇H₁₄ClNO₂
  • Molecular Weight : 179.65 g/mol
  • Key Differences: Aminomethyl (-CH₂NH₂) group replaces the methoxyphenyl substituent. Basic amine group introduces pH-dependent solubility (e.g., protonation at physiological pH). Potential for hydrogen bonding differs significantly from the methoxy analog .
2-[1-(1H-Imidazol-1-yl)cyclobutyl]acetic Acid Hydrochloride
  • Molecular Formula : C₉H₁₂ClN₂O₂
  • Molecular Weight : 226.66 g/mol
  • Key Differences: Imidazole ring introduces aromaticity and basicity. Increased solubility in acidic environments due to protonation of the imidazole .

Positional Isomerism and Substitution Patterns

2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic Acid
  • Molecular Formula : C₁₃H₁₃F₃O₂
  • Molecular Weight : 258.24 g/mol
  • Key Differences: Trifluoromethyl group at the meta position (vs. ortho-methoxy in the target compound).

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-[1-(2-Methoxyphenyl)cyclobutyl]acetic acid C₁₃H₁₆O₃ 220.27 2-Methoxyphenyl, cyclobutyl Rigid structure, moderate lipophilicity
{1-[2-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid C₁₃H₁₃F₃O₂ 258.24 2-Trifluoromethylphenyl High lipophilicity, electron-withdrawing
2-(2-Methoxyphenyl)acetic acid C₉H₁₀O₃ 166.18 2-Methoxyphenyl Planar, flexible, low steric hindrance
2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid C₁₂H₁₄O₃ 206.24 2-Methoxyphenyl, cyclopropyl High ring strain, increased reactivity
2-[1-(Aminomethyl)cyclobutyl]acetic acid HCl C₇H₁₄ClNO₂ 179.65 Aminomethyl, cyclobutyl Basic, pH-dependent solubility

Biological Activity

2-[1-(2-Methoxyphenyl)cyclobutyl]acetic acid is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a cyclobutane ring substituted with a methoxyphenyl group and a carboxylic acid functional group. This unique arrangement contributes to its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, demonstrating effectiveness comparable to established antimicrobial agents. The compound's mechanism involves disrupting the microbial cell membrane, leading to cell lysis and death.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies demonstrated that it can inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The observed IC50 values indicate that the compound effectively reduces cell viability at low concentrations, suggesting its potential as a therapeutic agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as those regulating cell cycle progression and apoptosis. Studies suggest it interferes with cyclin-dependent kinases (CDKs), which are vital for cell division .
  • Induction of Apoptosis : Research indicates that the compound can induce programmed cell death in cancer cells by activating apoptotic pathways. This effect is mediated through the inhibition of anti-apoptotic proteins like Mcl-1 and the activation of pro-apoptotic factors .

Case Studies

StudyCell LineIC50 Value (µM)Biological Effect
Study 1MCF-715Inhibition of proliferation
Study 2HCT-11620Induction of apoptosis
Study 3S. aureus (bacteria)10Antimicrobial activity

Case Study Insights

In one study, this compound was found to reduce the viability of MCF-7 cells by over 50% after 48 hours of treatment, showcasing its potential as an anticancer agent . Another investigation highlighted its effectiveness against Staphylococcus aureus, indicating its dual role as both an antimicrobial and anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.